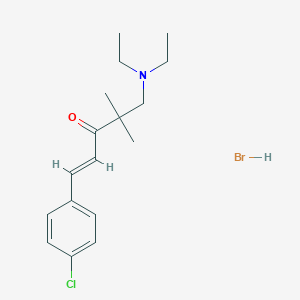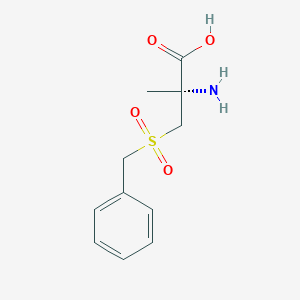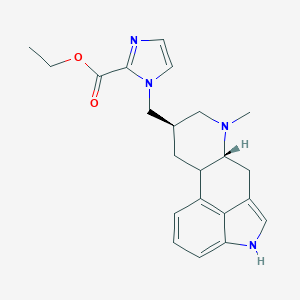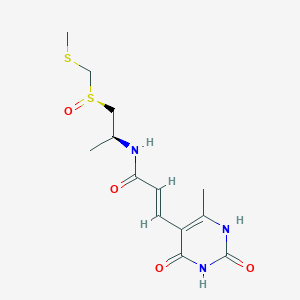
Deshydroxysparsomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deshydroxysparsomycin is a natural antibiotic that belongs to the aminocyclitol class of antibiotics. It is produced by the bacterium Streptomyces sparsogenes and has been found to have potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. This compound has attracted significant attention from researchers due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of deshydroxysparsomycin is not fully understood, but it is known to inhibit bacterial protein synthesis by binding to the 30S subunit of the bacterial ribosome. This prevents the formation of new proteins and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce the production of reactive oxygen species (ROS) in bacteria, which can lead to oxidative stress and cell death. This compound has also been shown to inhibit biofilm formation in bacteria, which is a key factor in bacterial virulence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Deshydroxysparsomycin has several advantages for use in laboratory experiments. It has potent antibacterial activity against a wide range of bacteria, making it useful for studying bacterial physiology and pathogenesis. This compound is also relatively stable and can be stored for long periods without significant degradation.
However, there are also limitations to the use of this compound in laboratory experiments. Its complex synthesis makes it difficult and expensive to produce, and its potent antibacterial activity can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on deshydroxysparsomycin. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of this compound as a potential treatment for antibiotic-resistant infections, such as MRSA. Additionally, the antitumor activity of this compound warrants further investigation as a potential cancer treatment.
In conclusion, this compound is a natural antibiotic with potent antibacterial and antitumor activity. Its unique chemical structure and potential therapeutic applications make it an interesting subject for scientific research. Further investigation of this compound could lead to the development of new antibiotics and cancer treatments.
Métodos De Síntesis
The synthesis of deshydroxysparsomycin is a complex process that involves several steps. The starting material is the amino sugar D-glucosamine, which is modified through a series of chemical reactions to produce the final product. The synthesis of this compound is challenging, and several modifications of the original method have been developed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Deshydroxysparsomycin has been extensively studied for its potential therapeutic applications. It has been found to have potent antibacterial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been shown to have antitumor activity and has been investigated as a potential treatment for cancer.
Propiedades
Número CAS |
113597-70-9 |
|---|---|
Fórmula molecular |
C13H19N3O4S2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-[(R)-methylsulfanylmethylsulfinyl]propan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C13H19N3O4S2/c1-8(6-22(20)7-21-3)14-11(17)5-4-10-9(2)15-13(19)16-12(10)18/h4-5,8H,6-7H2,1-3H3,(H,14,17)(H2,15,16,18,19)/b5-4+/t8-,22+/m0/s1 |
Clave InChI |
SOVWAAKGEFZZPG-VQKLGCARSA-N |
SMILES isomérico |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](C)C[S@@](=O)CSC |
SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)CSC |
SMILES canónico |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)CSC |
Sinónimos |
dehydroxysparsomycin deshydroxysparsomycin deshydroxysparsomycin, (S-(R*,R*-(E)))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)
![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)

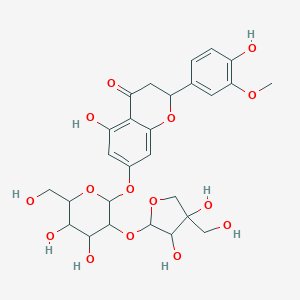
![1-[(2R,3R,5S)-3-hydroxy-5-[[(E)-2-iodoethenoxy]methyl]oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B219686.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
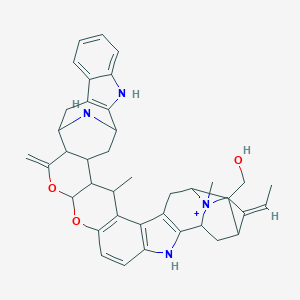
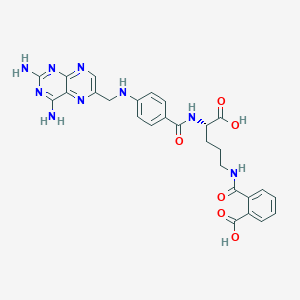
![2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol](/img/structure/B219717.png)
